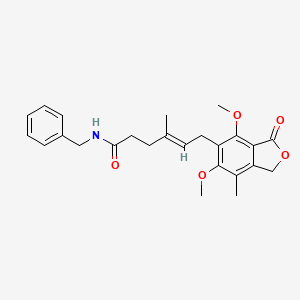![molecular formula C17H15N3O2S B10987885 4-[3-(1,3-Benzothiazol-2-yl)propanamido]benzamide](/img/structure/B10987885.png)
4-[3-(1,3-Benzothiazol-2-yl)propanamido]benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-[3-(1,3-Benzothiazol-2-yl)propanamido]benzamide is a complex organic compound that features a benzothiazole ring fused to a benzamide structure.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[3-(1,3-Benzothiazol-2-yl)propanamido]benzamide typically involves the following steps:
Formation of Benzothiazole Ring: The benzothiazole ring is synthesized by the condensation of 2-aminobenzenethiol with aldehydes or ketones under acidic conditions.
Amidation Reaction: The benzothiazole derivative is then reacted with 3-bromopropanoic acid to form the propanamido intermediate.
Coupling with Benzamide: Finally, the propanamido intermediate is coupled with benzamide under basic conditions to yield the target compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure high yield and purity .
Chemical Reactions Analysis
Types of Reactions
4-[3-(1,3-Benzothiazol-2-yl)propanamido]benzamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction can be achieved using agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the benzothiazole ring.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid.
Reduction: Sodium borohydride in methanol.
Substitution: Sodium hydroxide in ethanol.
Major Products Formed
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted benzothiazole derivatives.
Scientific Research Applications
4-[3-(1,3-Benzothiazol-2-yl)propanamido]benzamide has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as an antibacterial and anticancer agent.
Biological Research: Used in the study of enzyme inhibition and protein-ligand interactions.
Industrial Applications: Utilized in the development of new materials and as a precursor for other complex organic compounds.
Mechanism of Action
The mechanism of action of 4-[3-(1,3-Benzothiazol-2-yl)propanamido]benzamide involves its interaction with specific molecular targets:
Comparison with Similar Compounds
Similar Compounds
3-(1,3-Benzothiazol-2-yl)-2-phenylquinazolin-4(3H)-ones: Known for their antibacterial properties.
2-(1,3-Benzothiazol-2-yl)benzamide: Studied for its anticancer activity.
Uniqueness
4-[3-(1,3-Benzothiazol-2-yl)propanamido]benzamide is unique due to its dual functionality, combining the properties of benzothiazole and benzamide, which enhances its biological activity and potential therapeutic applications .
Properties
Molecular Formula |
C17H15N3O2S |
|---|---|
Molecular Weight |
325.4 g/mol |
IUPAC Name |
4-[3-(1,3-benzothiazol-2-yl)propanoylamino]benzamide |
InChI |
InChI=1S/C17H15N3O2S/c18-17(22)11-5-7-12(8-6-11)19-15(21)9-10-16-20-13-3-1-2-4-14(13)23-16/h1-8H,9-10H2,(H2,18,22)(H,19,21) |
InChI Key |
XONICWASDPQVSS-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)N=C(S2)CCC(=O)NC3=CC=C(C=C3)C(=O)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


methanone](/img/structure/B10987818.png)
![4-[(3-hydroxy-6-oxo-6H-benzo[c]chromen-4-yl)methyl]-N,N-dimethylpiperazine-1-sulfonamide](/img/structure/B10987820.png)
![N-[2-(1H-pyrrol-1-yl)ethyl]-2-(2,3,5-trimethyl-7-oxo-7H-furo[3,2-g]chromen-6-yl)acetamide](/img/structure/B10987822.png)

![2-[3-(4-chlorophenyl)-6-oxopyridazin-1(6H)-yl]-N-[(2Z)-3,4,5,6,7,8-hexahydro-2H-cyclohepta[d][1,3]thiazol-2-ylidene]acetamide](/img/structure/B10987830.png)

![5-[(4-phenylpiperazin-1-yl)methyl]-1,5-dihydro-6H-[1,2]diazepino[4,5,6-cd]indol-6-one](/img/structure/B10987842.png)
![3-(2-oxo-2-{4-[2-(pyridin-2-yl)ethyl]piperazin-1-yl}ethyl)thieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B10987844.png)
![N-{2-[(3-chlorobenzyl)amino]-2-oxoethyl}-4-phenylpiperazine-1-carboxamide](/img/structure/B10987849.png)
![N-[1-(2-methoxyethyl)-1H-indol-4-yl]-4-(pyrimidin-2-ylamino)benzamide](/img/structure/B10987851.png)
![3-(6-methoxy[1,2,4]triazolo[4,3-b]pyridazin-3-yl)-N-(1,3-thiazol-2-yl)propanamide](/img/structure/B10987852.png)
![N-(1H-indol-4-yl)-2-{1-[2-(4-methoxyphenyl)ethyl]-2,5-dioxoimidazolidin-4-yl}acetamide](/img/structure/B10987853.png)
![3-hydroxy-N-{5-[1-(propan-2-yl)-1H-benzimidazol-2-yl]pentyl}-2H-1,4-benzoxazine-6-carboxamide](/img/structure/B10987857.png)
![1-[(4-fluorophenyl)sulfonyl]-N-[1-(propan-2-yl)-1H-indol-4-yl]piperidine-4-carboxamide](/img/structure/B10987861.png)
